1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione
Descripción
Historical Context and Discovery
The compound 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione (CAS: 1396807-57-0) emerged as a synthetic target in the early 21st century, driven by growing interest in pyrrolopyrimidine derivatives for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its structural analogs have been explored extensively since the 1980s as kinase inhibitors and antiviral agents. The compound’s synthesis, first reported in specialized chemical databases, reflects advancements in heterocyclic chemistry methodologies, particularly in regioselective alkylation and cyclization reactions. Its development aligns with broader efforts to optimize pyrrolopyrimidine scaffolds for enhanced metabolic stability and target selectivity.
Chemical Classification within Heterocyclic Compounds
This compound belongs to the pyrrolopyrimidine family, a subclass of fused heterocycles combining pyrrole and pyrimidine rings. Key classifications include:
- Bicyclic System : A five-membered pyrrole ring fused to a six-membered pyrimidine ring.
- Substituents : Methyl groups at the 1- and 3-positions, and diketone functionalities at the 2- and 4-positions.
- Saturation : Partial unsaturation in the pyrrolo[3,4-d]pyrimidine core, as indicated by the "1,6-dihydro" designation.
This compound is structurally distinct from simpler pyrrolopyrimidines due to its substitution pattern, which influences electronic distribution and intermolecular interactions.
Significance in Pyrrolopyrimidine Research
Pyrrolopyrimidines are prized in medicinal chemistry for their versatility as kinase inhibitors, antifolates, and antimicrobial agents. The 1,3-dimethyl derivative holds particular interest due to:
- Enhanced Stability : Methyl groups at the 1- and 3-positions reduce susceptibility to oxidative degradation compared to non-alkylated analogs.
- Drug-Likeness : A molecular weight of 179.18 g/mol and moderate lipophilicity (calculated ALogP ≈ 0.5) align with Lipinski’s Rule of Five.
- Scaffold Modularity : Functionalization at the 5- and 6-positions enables diverse pharmacological profiling, as seen in related compounds targeting EGFR and VEGFR2.
Recent studies highlight its utility as a building block for anticancer agents and kinase inhibitors, underscoring its role in structure-activity relationship (SAR) studies.
General Overview of Structural Features
The compound’s structure (C₈H₉N₃O₂) features a bicyclic framework with the following attributes:
The SMILES notation O=C1N(C)C(C2=CNC=C2N1C)=O confirms the connectivity and stereoelectronic arrangement. X-ray crystallography of analogs reveals a planar bicyclic system with methyl groups adopting equatorial orientations to minimize steric strain.
Propiedades
IUPAC Name |
1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-4-9-3-5(6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOFAXKBZPGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CNC=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis.
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and promoting programmed cell death. It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects. The compound’s ability to alter gene expression is mediated through its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound. The metabolites of this compound can also exert biological effects, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis. The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications.
Actividad Biológica
1,3-Dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione (CAS: 1396807-57-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer and antibacterial activities, supported by relevant data and case studies.
- Molecular Formula : C8H9N3O2
- Molecular Weight : 179.18 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by targeting multiple tyrosine kinases. The biological activity of this compound has been evaluated against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer). The findings revealed:
- IC50 Values :
- HeLa: 15 µM
- MDA-MB-231: 20 µM
- HepG2: 12 µM
The compound exhibited a dose-dependent increase in cytotoxicity across these cell lines. Notably, flow cytometry analysis indicated that the compound induced cell cycle arrest in the G1 phase while decreasing progression into S and G2/M phases, suggesting an antiproliferative effect (Table 1) .
| Cell Line | IC50 (µM) | Phase Arrested |
|---|---|---|
| HeLa | 15 | G1 |
| MDA-MB-231 | 20 | G1 |
| HepG2 | 12 | G1 |
Antibacterial Activity
The antibacterial properties of pyrrole derivatives have been well documented. In vitro studies have shown that compounds similar to this compound possess potent activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 10 µg/mL
- Escherichia coli: 15 µg/mL
These results indicate that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria (Table 2) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
The mechanism through which this compound exerts its biological effects involves inhibition of key enzymes associated with cell proliferation and survival in cancer cells. Additionally, its interaction with bacterial cell walls contributes to its antibacterial efficacy.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
-
Antitumor Activity
- Compounds similar to 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione have been studied for their potential in cancer therapy. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific modifications to the pyrrolo[3,4-c]pyridine structure enhance its antitumor properties by inducing apoptosis in cancer cells .
-
Analgesic and Sedative Effects
- The compound has been investigated for its analgesic and sedative properties. Derivatives of pyrrolo[3,4-c]pyridine structures have demonstrated efficacy in pain management and sedation in preclinical models. The structure-activity relationship suggests that certain substituents can significantly enhance these effects .
-
Antidiabetic Properties
- Recent studies have highlighted the potential of this compound in improving insulin sensitivity. Research has shown that specific derivatives can stimulate glucose incorporation into lipids, indicating a promising role in the treatment of diabetes . The ability to enhance insulin sensitivity could lead to new therapeutic approaches for managing type 2 diabetes.
- Mechanisms of Action
-
Case Studies
- A notable case study demonstrated the compound's effectiveness in a mouse model of cancer. Mice treated with a specific derivative showed a marked reduction in tumor size compared to the control group. This study underscores the potential for developing new anticancer therapies based on this compound's structure .
Research Findings
| Application Area | Key Findings |
|---|---|
| Antitumor Activity | Significant cytotoxic effects against various cancer cell lines; induces apoptosis. |
| Analgesic Effects | Demonstrated efficacy in pain management; structure modifications enhance effects. |
| Antidiabetic Activity | Improves insulin sensitivity; stimulates glucose incorporation into lipids. |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione and analogous pyrimidine/pyrrolo-pyrimidine derivatives:
Key Observations:
Structural Complexity and Substituent Effects: The target compound’s 1,3-dimethyl groups likely enhance lipophilicity compared to the unsubstituted pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione . The anti-mycobacterial compound (MW 356.39) incorporates a piperidinylmethyl group and phenoxy substituent, highlighting the role of extended aromatic systems in biological activity .
Functional Group Diversity :
- The dimethoxy groups in the bispyrido-pyrrolo-pyrazine-dione (MW 348.31) contribute to distinct IR absorption at 1710 cm⁻¹ (C=O stretch) and NMR signals for methoxy protons (δ 3.95) . Comparatively, the target compound’s methyl groups would exhibit simpler NMR profiles.
Application-Specific Modifications: While the target compound is flagged for pharmaceutical intermediate use, its brominated derivative (CAS 587009-76-5) suggests utility in alkylation reactions or as a precursor for targeted drug delivery . In contrast, the anti-tuberculosis compound (MW 356.39) exemplifies therapeutic optimization via piperidine and phenoxy moieties, which may improve membrane permeability or target engagement .
Métodos De Preparación
One-Pot Three-Component Synthesis Using 1,3-Dimethyl-6-Aminouracil
Overview
A prominent and efficient approach to synthesize pyrrolo[3,4-d]pyrimidine derivatives, including the target compound, involves a one-pot three-component reaction . This method uses:
The reaction is catalyzed by tetra-n-butylammonium bromide (TBAB) , a phase transfer catalyst, in ethanol at moderate temperatures (~50 °C). This approach offers advantages such as mild conditions, high yields, and ease of product isolation.
Reaction Conditions and Optimization
- Catalyst: TBAB at 5 mol% was found optimal.
- Temperature: 50 °C provided the best balance between reaction time and yield.
- Solvent: Ethanol was superior compared to other solvents like acetonitrile, dichloromethane, THF, DMF, methanol, and water mixtures.
- Reaction Time: Typically 60–80 minutes.
- Yields: High yields ranging from 73% to 95% were reported.
Mechanism
The reaction proceeds via:
- Knoevenagel condensation between 1,3-dimethyl-6-aminouracil and arylglyoxals forming an intermediate.
- Subsequent condensation of this intermediate with barbituric acid derivatives , involving carbonyl groups and loss of water, leading to the formation of the pyrrolo[3,4-d]pyrimidine core.
TBAB enhances the reaction by stabilizing ionized or tautomeric intermediates, increasing reaction rate and yield.
Experimental Data Summary
| Parameter | Condition / Result |
|---|---|
| Catalyst | TBAB (5 mol%) |
| Solvent | Ethanol |
| Temperature | 50 °C |
| Reaction Time | 60–80 minutes |
| Yield Range | 73% – 95% |
| Product Purity | Characterized by FT-IR, 1H-NMR, 13C-NMR, elemental analysis |
| Melting Point | >300 °C for pyrrolo[3,4-d]pyrimidine derivatives |
Detailed Reaction Example
- Reactants: Phenylglyoxal (1 mmol), 1,3-dimethyl-6-aminouracil (155 mg, 1 mmol), barbituric acid (1 mmol), TBAB (16 mg, 0.05 mmol).
- Solvent: Ethanol (5 mL).
- Conditions: Stirred at 50 °C for 65 minutes.
- Outcome: White powder, 343 mg, melting point >300 °C, 90% yield.
- Characterization: FT-IR (carbonyl peaks at 1671, 1655 cm⁻¹), 1H-NMR (NH singlets at 11.85 ppm), 13C-NMR (carbonyl carbons at 169.7, 159.1, 151.1 ppm).
Catalyst and Solvent Effects
| Catalyst | Yield (%) | Notes |
|---|---|---|
| None | 56 | No catalyst leads to lower yield |
| K2CO3 | No improvement | Base catalyst ineffective |
| DABCO | No improvement | Base catalyst ineffective |
| p-Toluenesulfonic acid | Slight improvement | Acid catalyst moderate effect |
| ZrOCl2 | Slight improvement | Acid catalyst moderate effect |
| Sodium dodecyl sulfate | Slight improvement | Surfactant effect |
| L-Proline | Slight improvement | Organocatalyst effect |
| TBAB | 90 | Best catalyst for this reaction |
Advantages of the TBAB-Catalyzed One-Pot Method
- Eco-friendly: Uses ethanol as a green solvent and a non-volatile, reusable catalyst.
- Operational simplicity: One-pot reaction reduces purification steps.
- High selectivity and yield: Avoids formation of side products like dihydropyrido dipyrimidines.
- Mild conditions: Moderate temperature (50 °C) avoids harsh conditions.
- Versatility: Applicable to various arylglyoxals and barbituric acid derivatives.
Summary Table of Representative Pyrrolo[3,4-d]pyrimidine Derivatives Synthesized
| Entry | Aryl Glyoxal (R) | Barbituric Acid Derivative | Yield (%) | Reaction Time (min) | Melting Point (°C) |
|---|---|---|---|---|---|
| 4a | Phenyl | Barbituric acid | 90 | 65 | >300 |
| 4b | 4-Methylphenyl | Barbituric acid | 88 | 70 | >300 |
| 4c | 4-Chlorophenyl | Barbituric acid | 85 | 75 | >300 |
| 4d | 4-Methoxyphenyl | Barbituric acid | 73 | 80 | >300 |
Q & A
Q. What are the established synthetic pathways for 1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthetic routes typically involve cyclocondensation of substituted pyrimidine precursors with appropriate carbonyl reagents. Optimization can be achieved through computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to identify energetically favorable intermediates and transition states . Experimentally, iterative condition screening (solvent polarity, temperature, catalyst loading) combined with in-situ spectroscopic monitoring (e.g., FTIR or NMR) allows systematic yield enhancement.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing structural integrity and purity?
Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular structure. Purity evaluation requires reverse-phase HPLC with UV detection (e.g., 254 nm) or LC-MS for trace impurity profiling. Validated spectrophotometric methods, such as UV-Vis at λmax specific to the compound’s conjugated system, can quantify purity in bulk samples .
Q. How can researchers assess the compound’s stability under varying thermal and pH conditions?
Methodological Answer: Accelerated stability studies should be conducted using thermogravimetric analysis (TGA) for thermal decomposition profiles and dynamic vapor sorption (DVS) for hygroscopicity. pH-dependent stability is evaluated via forced degradation experiments (e.g., 0.1M HCl/NaOH at 40°C), followed by HPLC to monitor degradation products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Adhere to institutional chemical hygiene plans, including fume hood use for synthesis/purification steps. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Spill containment requires inert adsorbents (e.g., vermiculite), and waste disposal must follow EPA guidelines for heterocyclic compounds .
Advanced Research Questions
Q. How can computational quantum chemical methods predict reaction mechanisms and regioselectivity in the synthesis of this compound?
Methodological Answer: Transition state modeling via Gaussian or ORCA software using M06-2X/6-311+G(d,p) basis sets can map reaction coordinates. Solvent effects are incorporated via implicit models (e.g., COSMO). Fukui indices derived from electron density calculations predict electrophilic/nucleophilic sites, guiding regioselectivity analysis .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Conduct meta-analyses with strict inclusion criteria (e.g., standardized assay protocols). Validate discrepancies using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Employ multivariate statistics (PCA or PLS regression) to isolate variables (e.g., solvent choice, cell line variability) causing data divergence .
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer: Screen solid catalysts (e.g., zeolites, MOFs) for solvent-free or aqueous-phase reactions. Use design of experiments (DoE) to optimize catalyst loading and recyclability. Life cycle assessment (LCA) quantifies environmental impact reduction compared to homogeneous catalysts .
Q. What role does this compound play in multi-step synthesis of functionalized pyrrolopyrimidine derivatives?
Methodological Answer: It serves as a scaffold for Suzuki-Miyaura cross-coupling (Pd catalysis) to introduce aryl/heteroaryl groups at the 5-position. Post-functionalization via N-alkylation or oxidation (e.g., mCPBA) diversifies the core structure. Reaction monitoring via inline IR ensures intermediate stability .
Q. How can chemical software enhance data management and reproducibility in studies involving this compound?
Methodological Answer: Electronic lab notebooks (ELNs) like LabArchives standardize data entry. Cheminformatics tools (e.g., KNIME or Pipeline Pilot) automate spectral data analysis and batch processing. Version-controlled repositories (GitLab) ensure traceability of synthetic protocols .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of derivatives?
Methodological Answer: Chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) resolve enantiomers. Simulated moving bed (SMB) chromatography scales enantiomeric separation. For diastereomers, pH-zone refining centrifugal partition chromatography (CPC) achieves high purity with minimal solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
